molecular formula C10H12Cl2O4S B1428039 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride CAS No. 1342547-02-7

5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride

Cat. No.: B1428039
CAS No.: 1342547-02-7
M. Wt: 299.17 g/mol
InChI Key: SWDABNNNAZWZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C10H12Cl2O4S and a molecular weight of 299.17 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions can modify the properties of the target molecules, such as increasing their solubility, stability, or biological activity .

Comparison with Similar Compounds

  • 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
  • 5-Chloro-2-(4-methoxybutoxy)benzene-1-sulfonyl chloride
  • 5-Chloro-2-(2-methoxypropoxy)benzene-1-sulfonyl chloride

Comparison: While these compounds share similar structural features, the length and branching of the alkoxy group can influence their reactivity and applications. For example, longer alkoxy chains may result in increased hydrophobicity, affecting their solubility and interaction with biological targets .

Properties

IUPAC Name

5-chloro-2-(3-methoxypropoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O4S/c1-15-5-2-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDABNNNAZWZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride
Reactant of Route 5
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.